1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo-

Osteoblast differentiation Alkaline phosphatase Bone formation

This compound is the authenticated carboxylic acid intermediate (compound 9) from Takeda's osteoblast differentiation program. Generic benzothiopyran analogs cannot substitute-the 6,7-dimethyl pattern is structurally essential for reproducing published SAR. • Direct precursor to carboxamide derivatives 1g-1j with defined ALP stimulatory activity (fold increase 1.3-1.5 at 10⁻⁵ M). • Established chiral resolution via (R)-(+)-α-methylbenzylamine provides access to enantiopure (+)-isomer for stereoselective studies. • Carboxylic acid handle enables straightforward WSC/HOBt conjugation to amines for probe, biotinylated, or fluorescent derivative synthesis. Supplied as racemic mixture at ≥95% purity. For bone biology and medicinal chemistry labs requiring the exact Takeda scaffold for comparative SAR expansion.

Molecular Formula C12H12O3S
Molecular Weight 236.29 g/mol
CAS No. 131008-23-6
Cat. No. B138587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo-
CAS131008-23-6
Synonyms6,7-DIMETHYL-3,4-DIHYDRO-1H-2-BENZOTHIOPYRAN-4-ON-1-CARBOXYLIC ACID
Molecular FormulaC12H12O3S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C(=O)CSC2C(=O)O
InChIInChI=1S/C12H12O3S/c1-6-3-8-9(4-7(6)2)11(12(14)15)16-5-10(8)13/h3-4,11H,5H2,1-2H3,(H,14,15)
InChIKeyLZXMTDHMIINMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-4-oxo-isothiochromene-1-carboxylic Acid: Core Identity & Sourcing


1H-2-Benzothiopyran-1-carboxylic acid, 3,4-dihydro-6,7-dimethyl-4-oxo- (CAS 131008-23-6; IUPAC: 6,7-dimethyl-4-oxo-1H-isothiochromene-1-carboxylic acid) is a sulfur-containing heterocyclic compound (C₁₂H₁₂O₃S, MW 236.29) that belongs to the isothiochromene class . This compound served as a critical carboxylic acid intermediate (compound 9) in Takeda's medicinal chemistry program, enabling the synthesis of 2-benzothiopyran-1-carboxamide derivatives evaluated for osteoblast differentiation and bone formation [1]. The racemic mixture is commercially available from specialty chemical suppliers at purities typically ≥95% [2], and a chiral resolution protocol using (R)-(+)-α-methylbenzylamine has been established to access the enantiopure (+)-isomer [3].

6,7-Dimethyl-4-oxo-isothiochromene-1-carboxylic Acid: Structural Specificity & Substitution Risks


Substituting CAS 131008-23-6 with a generic benzothiopyran carboxylic acid (e.g., the unsubstituted 3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid, CAS 93689-97-5) or a close analog such as the 6-cyclohexyl variant (CAS 131007-28-8) is not functionally equivalent because the 6,7-dimethyl substitution pattern directly determines the steric and electronic properties of the downstream carboxamide derivatives [1]. In the Takeda SAR campaign, the 6,7-Me₂ benzothiopyran-1-carboxamide derivatives (compounds 1g–1j) exhibited distinct ALP stimulatory activities with fold-increase values ranging from 1.3 to 1.5 at 10⁻⁵ M, while the 6-cyclohexyl-substituted series produced more potent analogs achieving fold increases up to 2.5 [1]. The carboxylic acid intermediate bearing 6,7-dimethyl groups is thus uniquely required to faithfully reproduce the published SAR and to serve as the authentic precursor for any comparative medicinal chemistry or follow-up derivatization studies [1].

6,7-Dimethyl-4-oxo-isothiochromene-1-carboxylic Acid: Differentiation Evidence vs. Analogs


ALP Activity: 6,7-Me₂ vs. 6-Cyclohexyl Substitution

The carboxamide derivatives prepared from CAS 131008-23-6 (compounds 1g–1j with 6,7-Me₂ substitution) were directly compared with derivatives bearing alternative R1 substituents in the same assay system. Compounds 1g and 1h (6,7-Me₂) showed ALP fold increases of 1.3 and 1.3, respectively, at 10⁻⁵ M, while compound 1n (6,7-OCH₂O-) achieved a 2.5-fold increase, and the 6-cyclohexyl analog 1d reached 2.4-fold [1]. The 6,7-dimethyl pattern provides a distinct, moderate activity profile that is essential for understanding the full SAR landscape of this series [1].

Osteoblast differentiation Alkaline phosphatase Bone formation Structure-activity relationship

Chiral Resolution to Enantiopure (+)-Isomer

CAS 131008-23-6 exists as a racemic mixture of trans diastereomers at the C1 carboxyl position. A documented resolution protocol uses (R)-(+)-α-methylbenzylamine to form a diastereomeric salt (CAS 180045-17-4) with the (+)-enantiomer of the carboxylic acid, enabling access to enantiopure material [1]. In the J. Med. Chem. 1999 paper, chiral resolution via esterification with optically active glycolates followed by acid hydrolysis was employed for the related 3-benzothiepin intermediates (10h, 10q), and the resulting enantiomers showed divergent biological activity—the (-)-isomers were superior to the (+)-isomers in ALP stimulation [2].

Chiral resolution Enantiomeric separation Stereochemistry Optical purity

Direct Amide Coupling via Carboxylic Acid

In the Takeda synthesis, carboxylic acid 9 (the class to which CAS 131008-23-6 belongs) was coupled with various amines (R₃NH₂) using WSC/HOBt or DEPC/Et₃N to generate the bioactive 2-benzothiopyran-1-carboxamide library (compounds 1a–1q) in yields ranging from 42% to 91% [1]. The free carboxylic acid functionality enables direct, single-step amide bond formation without requiring ester hydrolysis, a synthetic advantage over the corresponding ester intermediates that necessitate an additional deprotection step [1]. This contrasts with the 6-cyclohexyl analog (CAS 131007-28-8) which was used to generate a separate sub-series of amides with distinct ALP profiles [1].

Amide coupling Carboxamide synthesis Medicinal chemistry Derivatization

PSA & LogP Profile vs. Analogs

CAS 131008-23-6 has a calculated polar surface area (PSA) of 79.67 Ų and a LogP of 2.36 . The unsubstituted isothiochroman-1-carboxylic acid (CAS 93689-97-5, C₁₀H₁₀O₂S) has a lower molecular weight (194.25 vs. 236.29) and lacks the 4-oxo and 6,7-dimethyl groups, resulting in different hydrogen-bonding capacity and lipophilicity [1]. The 6-cyclohexyl analog (CAS 131007-28-8) bears a bulkier, more lipophilic cyclohexyl substituent at the 6-position, which would be expected to alter LogP and steric profile substantially compared to the compact 6,7-dimethyl substitution .

Physicochemical properties Drug-likeness Polar surface area Lipophilicity

6,7-Dimethyl-4-oxo-isothiochromene-1-carboxylic Acid: Applications in Bone Formation Research


SAR Expansion of Benzothiopyran Carboxamides

CAS 131008-23-6 is the direct precursor for synthesizing the 6,7-dimethyl-substituted 2-benzothiopyran-1-carboxamide series (compounds 1g–1j) described by Oda et al. (1999) [1]. Researchers aiming to expand the SAR of this scaffold—by varying the amide substituent (R₃) while keeping the 6,7-Me₂ benzothiopyran core constant—require this specific carboxylic acid as the authentic intermediate. The published ALP activity data for this sub-series (fold increase 1.3–1.5 at 10⁻⁵ M) provides a quantitative baseline against which new analogs can be benchmarked [1].

Enantioselective Synthesis of Chiral Derivatives

The availability of a documented chiral resolution pathway via the (R)-(+)-α-methylbenzylamine salt (CAS 180045-17-4) makes CAS 131008-23-6 the preferred starting material for enantioselective synthesis programs [2]. Given that the (-)-enantiomers of the related 3-benzothiepin series exhibited superior osteogenic activity compared to their (+)-counterparts, access to enantiopure intermediates is critical for developing stereochemically defined bone anabolic agents [1].

Mechanistic Studies of Osteoblast Differentiation

The 6,7-dimethyl-substituted carboxamide derivatives prepared from CAS 131008-23-6 have been characterized in the standardized rat bone marrow stromal cell ALP assay [1]. For academic or industrial laboratories investigating the molecular mechanisms of osteoblast differentiation (e.g., BMP-2 signaling, estrogen receptor-mediated pathways), these compounds serve as defined pharmacological tools with known potency and structural identity, enabling reproducible experimental design across independent studies [1][3].

Chemical Biology Probes for Bone Metabolism

CAS 131008-23-6 can be derivatized to generate affinity probes, fluorescent conjugates, or biotinylated analogs for target identification studies in bone biology. The carboxylic acid handle enables straightforward conjugation to amine-containing reporters or linkers using standard carbodiimide chemistry (WSC/HOBt), as established in the Takeda synthesis protocol [1]. This synthetic versatility supports chemical biology applications including pull-down assays, cellular imaging, and target engagement studies in osteoblast cell lines such as MC3T3-E1 [1].

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